OXA 06 dihydrochloride, chemically known as 2-(4-(dimethylamino)phenyl)-1-(2-hydroxyethyl)-3-methyl-3H-indol-1-ium dichloride, is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It belongs to a class of compounds known as oxazolidines, which are characterized by their oxazolidine ring structure. This compound is particularly noted for its use in photochemical applications and as a molecular switch in chemical reactions.
The compound is synthesized through specific chemical reactions involving precursor materials. Its synthesis has been detailed in various scientific literature, including studies focused on its structural and synthetic aspects. OXA 06 dihydrochloride is commercially available from several suppliers, including Tocris, which lists it under the CAS number 1825455-91-1 .
OXA 06 dihydrochloride is classified under organic compounds, specifically as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is also categorized as a quaternary ammonium salt because of the positively charged nitrogen atom bonded to four substituents.
The synthesis of OXA 06 dihydrochloride typically involves a multi-step process that includes the reaction of specific precursors under controlled conditions. According to documented procedures, the synthesis can be summarized as follows:
The synthesis involves careful control of temperature and atmosphere to ensure proper reaction conditions. The use of solvents like ethanol facilitates the solubility of reactants and aids in product isolation.
The molecular structure of OXA 06 dihydrochloride features an indolium core with various substituents that contribute to its chemical properties. The key structural components include:
The molecular formula for OXA 06 dihydrochloride is C16H20Cl2N2O, with a molecular weight of approximately 335.25 g/mol. Its melting point has been reported between 181.3 °C and 181.5 °C .
OXA 06 dihydrochloride participates in various chemical reactions typical for quaternary ammonium salts and indolium derivatives. Key reaction types include:
The reaction conditions, such as solvent choice and temperature, significantly influence the outcome of these reactions. For example, reactions conducted under inert atmospheres tend to yield better results due to reduced side reactions.
The mechanism of action for OXA 06 dihydrochloride can be understood through its interactions at the molecular level:
Studies have shown that the compound's ability to act as a molecular switch is linked to its structural flexibility and electron-rich environment provided by the dimethylamino group .
Relevant analytical data include melting point measurements and spectral data obtained from NMR and IR spectroscopy .
OXA 06 dihydrochloride has several applications across different scientific fields:
OXA-06 dihydrochloride (chemical name: 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride) emerged as a potent small-molecule inhibitor targeting Rho-associated kinases (ROCKs). First identified in pharmacological screens for ROCK inhibitors, it features a molecular weight of 404.31 g/mol and ≥98% purity (HPLC-confirmed) [1] [3]. Its discovery filled a niche for compounds with enhanced selectivity and potency over earlier pan-ROCK inhibitors like Fasudil and Y-27632, which exhibit off-target effects against multiple kinases (e.g., protein kinase A, PKC) [6]. OXA-06’s core structure incorporates a fluorinated benzene moiety linked to a pyrrolopyridinyl scaffold, optimizing interactions within the ATP-binding pocket of ROCK kinases [9]. Initial biochemical characterization revealed an IC₅₀ value of 10 nM against ROCK, positioning it as a high-precision tool for dissecting ROCK-dependent signaling pathways [1] [3].
Table 1: Key Properties of OXA-06 Dihydrochloride
Property | Value |
---|---|
CAS Number | 1825455-91-1 / 944955-32-2 (free base) |
Molecular Formula | C₂₁H₁₈FN₃·2HCl |
Molecular Weight | 404.31 g/mol |
Purity | ≥98% (HPLC) |
Solubility | 100 mM in DMSO |
Biological IC₅₀ (ROCK) | 10 nM |
Primary Targets | ROCK1, ROCK2 |
ROCKs (ROCK1 and ROCK2) are serine/threonine kinases acting as major effectors of Rho GTPases (RhoA, RhoC). Structurally, both isoforms share 92% kinase domain homology but diverge in regulatory domains, enabling context-specific functions [2] [6]. ROCKs phosphorylate downstream substrates—including MYPT1 (myosin phosphatase target subunit) and cofilin—to orchestrate actin cytoskeleton dynamics. Key pathogenic roles include:
ROCK dysregulation is implicated in cardiovascular disorders, neurodegeneration, and cancer metastasis. Notably, ROCK1/2 double-knockout mice display embryonic lethality due to placental defects, underscoring their non-redundant roles in development [6].
The therapeutic targeting of ROCK in NSCLC and pancreatic cancer is grounded in two key observations:
Table 2: Preclinical Efficacy of OXA-06 in Cancer Models
Cancer Model | Key Findings | Molecular Targets |
---|---|---|
NSCLC Cell Lines | Inhibition of anchorage-independent growth | ↓pMYPT1, ↓pCofilin |
Suppression of invasion/migration | ||
PANC-1 (Pancreatic) | Reduced cell migration and cytoskeletal dynamics | ↓pMYPT1 |
High-OXPHOS PDAC | Synergy with gemcitabine | Mitochondrial complex I |
Targeting ROCK thus represents a dual strategy: disrupting cytoskeletal drivers of metastasis and overcoming bioenergetic adaptations underlying chemoresistance. OXA-06’s potency makes it a promising candidate for mechanistic studies and combination regimens in these intractable cancers [1] [4] [9].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9